Retinol

Catalog No.
S541260
CAS No.
68-26-8
M.F
C20H30O
M. Wt
286.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinol

CAS Number

68-26-8

Product Name

Retinol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+

InChI Key

FPIPGXGPPPQFEQ-OVSJKPMPSA-N

SMILES

Array

solubility

Practically insoluble (NTP, 1992)
Practically insoluble in water or glycerol; soluble in absolute alcohol, methanol, chloroform, ether, fats and oils
Sol in ethanol and acetone and benzene

Synonyms

Retinol; Afaxin; Aoral; Avibon; Biosterol; Prepalin; Testavol; Vafol; Vitamin A

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C

The exact mass of the compound Retinol is 286.2297 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Retinol (CAS 68-26-8), a primary fat-soluble isoprenoid and vitamin A derivative, is a benchmark active ingredient procured extensively for cosmeceutical and dermatological applications. Functioning as a direct metabolic precursor to retinoic acid, it regulates epidermal cell growth, differentiation, and matrix metalloproteinase inhibition [1]. In industrial procurement, retinol is differentiated from its esterified derivatives (such as retinyl palmitate) by its significantly higher biological activity per weight, and from retinoic acid by its favorable regulatory status for over-the-counter (OTC) applications [2]. Because the raw material is highly sensitive to oxidation, light, and thermal degradation, commercial selection heavily depends on the specific delivery system—such as microencapsulation or antioxidant-stabilized matrices—which dictates its processability and shelf-life in downstream formulations .

Substituting retinol with generic retinoid class members compromises either product efficacy or regulatory compliance. Replacing retinol with the more chemically stable retinyl palmitate requires a 3- to 5-fold increase in concentration to achieve comparable collagen induction, as the ester requires an additional enzymatic cleavage step in vivo [1]. Conversely, substituting with retinoic acid (tretinoin) maximizes biological activity but triggers severe retinoid dermatitis—characterized by high erythema and scaling—and crosses the regulatory threshold into prescription-only pharmaceuticals [2]. Furthermore, procuring crude or unstabilized retinol instead of specialized, encapsulated grades leads to rapid degradation, often losing up to 80% of its active titer within six months at room temperature, rendering the final formulation sub-potent and commercially unviable .

Weight-Based Efficacy and Collagen Induction vs. Retinyl Palmitate

Retinol demonstrates a significantly higher biological potency than retinyl palmitate due to its proximity to the active metabolite, retinoic acid. In ex vivo human skin models, a concentration of just 0.1% retinol stimulated collagen III production to 213% of the baseline control [1]. To achieve a comparable response (248%), retinyl palmitate required a concentration of 0.5% [1]. This quantitative difference highlights that retinol is approximately 5 times more potent by weight, allowing formulators to achieve high efficacy at lower active inclusion rates, which minimizes formulation disruption and lipid-phase overloading.

Evidence DimensionCollagen III induction (ex vivo human skin)
Target Compound Data213% of control at 0.1% Retinol
Comparator Or Baseline248% of control at 0.5% Retinyl Palmitate
Quantified Difference~5-fold higher weight-based potency for Retinol
Conditions6-day incubation on ex vivo human skin

Procurement teams can achieve target anti-aging efficacy at significantly lower active loading levels compared to retinyl esters, optimizing formulation costs and texture.

Erythema Reduction and OTC Regulatory Fit vs. Retinoic Acid

While retinoic acid is the biologically active form, its use is severely limited by high irritation profiles and strict prescription-only regulatory classifications. In controlled maximization tests measuring transepidermal water loss and irritation, retinol yielded an erythema score of 15–16, which was significantly lower than the severe erythema score (>20) induced by retinoic acid [1]. Despite being ~20-fold less potent in direct retinoic acid receptor binding, retinol induces the necessary epidermal hyperplasia and collagen synthesis without the severe barrier disruption associated with retinoic acid [2]. This makes it the highest-efficacy retinoid legally permissible for broad OTC cosmetic procurement.

Evidence DimensionErythema clinical scoring
Target Compound DataScore of 15–16 (Retinol)
Comparator Or BaselineScore >20 (Retinoic Acid)
Quantified Difference>20% reduction in erythema severity score
ConditionsIn vivo maximization test evaluating barrier function and irritation

Retinol provides the closest efficacy to prescription retinoids while remaining below the irritation and regulatory thresholds that would restrict the product from the lucrative OTC market.

Formulation Stability and Degradation Kinetics

The procurement of retinol must account for its inherent instability compared to synthetic retinoids. Under accelerated stability testing, unencapsulated retinol in standard cosmetic emulsions exhibits rapid degradation, with losses ranging from 40% to 100% after 6 months at 40°C. This necessitates the procurement of specialized, stabilized retinol raw materials (e.g., liposomal, microencapsulated, or BHT/BHA-stabilized forms). Proper stabilization shifts the degradation from rapid first-order kinetics (with a half-life as short as 72 hours in poor vehicles) to extended multi-year shelf lives, directly dictating the viable Period After Opening (PAO) of the commercial product.

Evidence DimensionActive titer degradation
Target Compound Data40-100% loss at 40°C over 6 months (unstabilized)
Comparator Or BaselineMulti-year shelf life (encapsulated/stabilized baseline)
Quantified DifferenceShift from days/months half-life to >12-24 months stability
ConditionsAccelerated stability testing at 40°C in standard emulsions

Buyers must specify stabilized or encapsulated retinol grades to prevent critical titer loss during manufacturing and ensure the final product meets its labeled shelf-life claims.

High-Efficacy OTC Anti-Aging Formulations

Utilizing retinol's superior collagen III induction (vs. retinyl palmitate) while maintaining non-prescription status (vs. retinoic acid) in premium skincare serums [1].

Microencapsulated Active Delivery Systems

Serving as the core active ingredient in advanced liposomal or polymer-encapsulated matrices designed to overcome retinol's rapid degradation kinetics and extend shelf life.

Dermatological Research on Metabolic Conversion

Used as a benchmark in ex vivo skin models to study the enzymatic kinetics of retinoid conversion (retinol to retinaldehyde to retinoic acid) and barrier function [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Vitamin a appears as yellow crystals or orange solid. Practically water insoluble. (NTP, 1992)
Solid; [Merck Index] Yellow or orange solid; [NTP]
Solid

Color/Form

Solvated crystals from polar solvents, such as methanol or ethyl formate

XLogP3

5.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

286.229665576 Da

Monoisotopic Mass

286.229665576 Da

Boiling Point

279 to 280 °F at 1e-06 mmHg (NTP, 1992)
137-138 °C at 1X10-6 mm Hg

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

144 to 147 °F (NTP, 1992)
62-64 °C
Pale yellow prismatic crystals from methanol; mp: 57-58 °C; UV max (ethanol): 326 nm (E=1,550, 1%, 1 cm) /Retinol acetate/
Amorphous or crystalline; mp: 28-29 °C; UV max (ethanol); 325-328 nm (E=975, 1%, 1 cm) /Retinol palmitate/
61 - 63 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G2SH0XKK91

Drug Indication

For the treatment of vitamin A deficiency.
Vitamin A is a general term encompassing various fat-soluble substances such as retinol, retinyl palmitate, and beta-carotene. Its various metabolites are essential for vision, cellular differentiation, epithelial barrier function, and immune function.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Vitamins

Therapeutic Uses

Vitamin A is indicated only for prevention or treatment of vitamin A deficiency states. Vitamin A deficiency may occur as a result of inadequate nutrition or intestinal malabsorption but does not occur in healthy individual receiving an adequate balanced diet. For prophylaxis of vitamin A deficiency, dietary improvement, rather than supplementation, is advisable. For treatment of vitamin A deficiency, supplementation is preferred. /Included in US product labeling/
Recommended intakes may be increased and/or supplementation may be necessary in infants receiving unfortified formula or in individuals with the following conditions (based on documented vitamin A deficiency): Diarrhea; gastrectomy; hyperthyroidism; infections, chronic; intestinal diseases: celiac, diarrhea, topical sprue, regional enteritis; malabsorption syndromes associated with pancreatic insufficiency: pancreatic disease, cystic fibrosis; measles; protein deficiency, severe, stress, prolonged; xerophthalmia. /Included in US product labeling/
Some unusual diets (e.g., reducing diets that drastically restrict food selection, especially the fat-containing foods) may not supply minimum daily recommended intakes of vitamin A. Supplementation is necessary in patients receiving total parenteral nutrition (TPN) or undergoing rapid weight loss or in those with malnutrition, because of inadequate dietary intake.
Recommended intakes for most vitamins and minerals are increased during pregnancy. Many physicians recommend that pregnant women receive multivitamin and mineral supplements, especially those pregnant women who do not consume an adequate diet and those in high-risk categories (i.e., women carrying more than one fetus, heavy cigarette smokers, and alcohol and drug abusers). Taking excessive amounts of a multivitamin and mineral supplement may be harmful to the mother and/or fetus and should be avoided.
For more Therapeutic Uses (Complete) data for VITAMIN A (7 total), please visit the HSDB record page.

Mechanism of Action

Vision:Vitamin A (all-trans retinol) is converted in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal. 11-cis-retinal functions in the retina in the transduction of light into the neural signals necessary for vision. 11-cis-retinal, while attached to opsin in rhodopsin is isomerized to all-trans-retinal by light. This is the event that triggers the nerve impulse to the brain which allows for the perception of light. All-trans-retinal is then released from opsin and reduced to all-trans-retinol. All-trans-retinol is isomerized to 11-cis-retinol in the dark, and then oxidized to 11-cis-retinal. 11-cis-retinal recombines with opsin to re-form rhodopsin. Night blindness or defective vision at low illumination results from a failure to re-synthesize 11-cis retinal rapidly. Epithelial differentiation: The role of Vitamin A in epithelial differentiation, as well as in other physiological processes, involves the binding of Vitamin A to two families of nuclear retinoid receptors (retinoic acid receptors, RARs; and retinoid-X receptors, RXRs). These receptors function as ligand-activated transcription factors that modulate gene transcription. When there is not enough Vitamin A to bind these receptors, natural cell differentiation and growth are interrupted.
Topical vitamin A can reverse the impairment of wound healing seen in patients receiving corticosteroids, perhaps by restoring the normal inflammatory reaction in the wound. The possibility has been suggested that systemic vitamin A could inhibit the anti-inflammatory effect of systemic corticosteroids.
Retinol arrested proliferation of cultured neuroblastoma cells at concentrations of 50 um. A correlation existed between inhibition of growth and inhibition of ornithine decarboxylase in both neuroblastoma cells and glioma cells with retinol.
In rats exptl-hypervitaminosis A has been shown ... to produce severe damage of the retina, mainly in the pigment epithelium according to electron microscopy. Alcohol dehydrogenase activity was shown to disappear in the pigment epithelium and visual cells ... .
/The authors/ have shown that in an experimental cell culture system consisting of carcinogen-treated 10T1/2 cells, both retinoids and all dietary carotenoids examined can reversibly inhibit neoplastic transformation in the post-initiation phase of carcinogenesis. This activity strongly correlates with their ability to increase gap junctional intercellular communication by up-regulating the expression of the gene CX43 (connexin43). Connexins comprise the structural unit of gap junctions, organelles which allow direct transfer of signals, nutrients and waste products between contacting cells. CX43 is the most widely expressed member of the gap junction family of genes, and we have demonstrated that its expression is strongly down-regulated in human cancers and in several premalignant conditions. When several human tumour cell lines were genetically engineered to conditionally express CX43 under the influence of a tetracycline promoter, their neoplastic phenotype was strongly attenuated. Specifically, induced cells were inhibited from growing in an anchorage-independent manner and, additionally, growth as xenografts in immunocompromised animals was also strongly attenuated. Growth inhibition in suspension was associated both with increased G(1) cell-cycle arrest and with increased apoptosis. /The authors/ propose a model whereby junctional communication allows the transfer of growth inhibitory signals from normal to neoplastic cells and that retinoids and carotenoids, by increasing signal transfer, act to prevent cancer.

Vapor Pressure

0.00000008 [mmHg]
7.5X10-8 mm Hg at 25 °C /Estimated/

Absorption Distribution and Excretion

Readily absorbed from the normal gastrointestinal tract
Vitamin A is distributed into breast milk ... .
Less than 5% of circulating vitamin A is bound to lipoproteins in blood (normal), but may be up to 65% when hepatic stores are saturated because of excessive intake. The amount of vitamin A bound to lipoproteins may be increased in hyperlipoproteinemia. When released from liver, vitamin A is bound to retinol-binding protein (RBP). Most vitamin A circulates in the form of retinol bound to RBP.
Storage: Hepatic (approximately 2 years' adult requirements), with small amounts stored in kidney and lung tissues. Zinc is required for mobilization of vitamin A reserves in the liver.
More than 90% of the intake of preformed vitamin A is in the form of retinol esters, usually as retinyl palmitate. ... When a large excess is ingested, some of the vitamin escapes in the feces. ... Absorption ... is related to that of lipid and is enhanced by bile. ... Aqueous dispersions ... are absorbed more rapidly than are oily solution.
For more Absorption, Distribution and Excretion (Complete) data for VITAMIN A (9 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Retinol is conjugated with glucuronic acid; the B-glucuronide undergoes enterohepatic circulation and oxidation to retinol and retinoic acid. Retinoic acid undergoes decarboxylation and conjugation with glucuronic acid.
Retinol is converted to retinyl phosphate in epithelial tissues, and this intermediate is in turn metabolized to mannosylretinylphosphate in a reaction that is catalyzed by a microsomal enzyme and requires guanosine diphosphomannose as a glycosyl donor. ... /the vitamin A/ mediates transfer of mannose to specific glycoproteins.
Retinol is in part conjugated to form a beta-glucuronide, which undergoes enterohepatic circulation and is oxidized to retinal and retinoic acid.
Within the retina, all-trans-retinol is oxidized to retinal by alcohol dehydrogenases, and is then Isomerized to the 11-cis-isomer which combines with opsin in the rod to yield rhodopsin, and with different opsins in human cones to yield three different iodopsin pigments.
Retinoic acid (RA) is the bioactive metabolite of vitamin A (retinol) which acts on cells to establish or change the pattern of gene activity. Retinol is converted to RA by the action of two types of enzyme, retinol dehydrogenases and retinal dehydrogenases. In the nucleus RA acts as a ligand to activate two families of transcription factors, the RA receptors (RAR) and the retinoid X receptors (RXR) which heterodimerize and bind to the upstream sequences of RA-responsive genes.
Retinol has known human metabolites that include retinal and 4-Hydroxyretinol.
Hepatic. Retinol is conjugated with glucuronic acid; the B-glucuronide undergoes enterohepatic circulation and oxidation to retinol and retinoic acid. Retinoic acid undergoes decarboxylation and conjugation with glucuronic acid. Half Life: 1.9 hours

Associated Chemicals

Retinol acetate;127-47-9
Retinol palmitate;79-81-2
Retinyl propionate;7069-42-3
Retinol;11103-57-4

Wikipedia

Vitamin_A
Retinol

Drug Warnings

Pregnancy risk category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweights any possible benefit to the patient./ /Parenteral vitamin A/
Doses of vitamin A that do not exceed the physiologic requirement are usually nontoxic.
There are insufficient data to show that vitamin A may reduce the occurrence of certain types of cancer.
... Vitamin A has not been proven effective for treatment of renal calculi, hyperthyroidism, anemia, degenerative conditions of the nervous system, sunburn, lung diseases, deafness, osteoarthritis, inflammatory bowel disease, or psoriasis.
For more Drug Warnings (Complete) data for VITAMIN A (9 total), please visit the HSDB record page.

Biological Half Life

1.9 hours
Hepatic reserves of vitamin A decrease with a half-life of about 50 days in animals ...

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

... Vitamin A is isolated by liquid-liquid extraction, molecular distillation, and HPLC. Commercial isolation of retinol from natural raw materials starts with fish oils and is conducted in six steps: (1) accumulation of crude vitamin A by the Solexol countercurrent extraction process, (2) short-path distillation of the retinyl esters (200 °C, 400 Pa), (3) ester saponification (KOH, 60 -70 °C, 30 minutes, N2), (4) extraction of retinol with ether, (5) short-path distillation of retinol (120 °C, 400 Pa), and (6) final purification by crystallization from ethyl formate (-35 °C. With the development of efficient processes for the synthesis of vitamin A on a commercial scale, isolation from natural raw materials has lost importance.
REACTION OF BETA-IONONE AND A PROPARGYL HALIDE

General Manufacturing Information

Retinol: ACTIVE
Vitamin A: ACTIVE
Retinol is sold almost exclusively in the form of the more stable esters (mainly as retinyl acetate, also as retinyl palmitate and propionate). About 80% of the production is used in animal feed, the remainder in the food and pharmaceutical sectors.
... THE NOMENCLATURE /FOR VIT A UNITAGE/ IS IN TERMS OF RETINOL EQUIV, WHICH REPRESENTS 1 UG OF ALL-TRANS-RETINOL, 6 UG OF DIETARY BETA-CAROTENE, OR 12 UG OF OTHER PROVITAMIN A CAROTENOIDS. THUS, 1 RETINOL EQUIV EQUALS 3.3 IU UNITS OF VIT A ACTIVITY AS SUPPLIED BY RETINOL OR 10 UNITS ... AS SUPPLIED BY BETA-CAROTENE.

Analytic Laboratory Methods

An unequivocal characterization of vitamin A can be achieved by its UV spectra, by color reactions, and from its biological activity.
Method: AOAC 974.29; Procedure: colorimetric method; Analyte: vitamin A; Matrix: mixed feeds, premixes, and human and pet foods; Detection Level: not provided. Not applicable to products containing provitamin A (carotene) as predominant source of vitamin A activity nor to high potency vitamin A concentrates used for feed, premix, and food manufacture.
Method: AOAC 992.06; Procedure: liquid chromatographic method; Analyte: vitamin A; Matrix: milk-based infant formula; Detection Level: not provided. Applicable to milk-based infant formulas containing >500 IU vitamin A per reconstituted quart.
Method: AOAC 960.45; Procedure: spectrophotometric method; Analyte: vitamin A; Matrix: margarine; Detection Level: not provided.
For more Analytic Laboratory Methods (Complete) data for VITAMIN A (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Vitamin A test system. A vitamin A test system is a device intended to measure vitamin A in serum or plasma. Measurements obtained by this device are used in the diagnosis and treatment of vitamin A deficiency conditions, including night blindness, or skin, eye, or intestinal disorders.
A rapid, simple and specific HPLC procedure for assaying alpha- and beta-carotene is described. The method also enables the simultaneous determination of retinol and DL-alpha-tocopherol in human serum. The same chromatographic procedure can be used to assay the major carotenoids in human serum, provided analyses are replicated and the effluent is monitored at 450 nm. The conditions described also enable determination of lycopene, cryptoxanthine and lutein with zeaxanthine. An aliquot of 0.5 ml serum is deproteinized with ethanol (0.5 ml) and extracted with petroleum ether (0.75 ml). The petroleum ether extract is evaporated until dry and then redissolved immediately with 0.5 ml of an eluent mixture consisting of methanol-hexane (85:15 vol/vol). Aliquots of 50 muL are then injected onto a 250 x 4.6 mm column packed with Spherisorb ODS-2. Owing to its good reproducibility, the procedure can be used for assays with external standards. Clinical applications are described for cases of hypercarotinemia associated with endocrine dysfunctions such as hypothyroidism and diabetes.

Storage Conditions

Vitamin A is unstable in, and should be protected from, air and light. Vitamin A preparations should be stored at a temperature less than 40 °C, preferably between 15-30 °C. Oral vitamin A preparations should be stored in tight, light-resistant containers and the injection should be protected from light and freezing.

Interactions

Insulin antagonizes the /teratogenic/ effects /of vitamin A/.
The antithyroid compound methylthiouracil increases teratogenic effect /of vitamin A/.
Thyroxine antagonizes the teratogenic action of vitamin A.
In rats, the incidence of congenital abnormalities in the head due to hypervitaminosis A was increased greatly by appropriate administration of cortisone to the dams.
For more Interactions (Complete) data for VITAMIN A (19 total), please visit the HSDB record page.

Stability Shelf Life

Free alcohol is sensitive to air-oxidation, but oil solutions of it are quite stable; UV light inactivates Vitamin A.
Not readily destroyed by heat but is easily oxidized and is less stable in acid than in alkaline soln.

Dates

Last modified: 08-15-2023
1: Darwish WS, Ikenaka Y, Nakayama S, Mizukawa H, Thompson LA, Ishizuka M. β-carotene and retinol reduce benzo[a]pyrene-induced mutagenicity and oxidative stress via transcriptional modulation of xenobiotic metabolizing enzymes in human HepG2 cell line. Environ Sci Pollut Res Int. 2017 Dec 15. doi: 10.1007/s11356-017-0977-z. [Epub ahead of print] PubMed PMID: 29247416.
2: Poodproh R, Kaewmeechai S, Leelawatwattana L, Prapunpoj P. Increasing the length and hydrophobicity of the C-terminal sequence of transthyretin strengthens its binding affinity to retinol binding protein. FEBS Open Bio. 2017 Nov 16;7(12):1891-1898. doi: 10.1002/2211-5463.12329. eCollection 2017 Dec. PubMed PMID: 29226076; PubMed Central PMCID: PMC5715260.
3: Kao YH, Lee PH, Chiu TC, Lin YC, Sun CK, Chen PH, Tsai MS. Transcriptome analysis reveals a positive role for nerve growth factor in retinol metabolism in primary rat hepatocytes. Cytokine. 2017 Dec 4. pii: S1043-4666(17)30368-X. doi: 10.1016/j.cyto.2017.11.018. [Epub ahead of print] PubMed PMID: 29217403.
4: Phani V, Shivakumara TN, Davies KG, Rao U. Meloidogyne incognita Fatty Acid- and Retinol- Binding Protein (Mi-FAR-1) Affects Nematode Infection of Plant Roots and the Attachment of Pasteuria penetrans Endospores. Front Microbiol. 2017 Nov 1;8:2122. doi: 10.3389/fmicb.2017.02122. eCollection 2017. PubMed PMID: 29209280; PubMed Central PMCID: PMC5701614.
5: Xia Y, Li J, Li S, Liu T, Zhou Y, Yin Q, Wang J, Lu W, Zhang R, Zheng Y, Wang F, Lu J, Chen K, Dai W, Zhou Y, Guo C. Clinical value of urinary retinol-binding protein in ascites due to cirrhosis. Exp Ther Med. 2017 Nov;14(5):5228-5234. doi: 10.3892/etm.2017.5190. Epub 2017 Sep 22. PubMed PMID: 29201241; PubMed Central PMCID: PMC5704310.
6: Zhang J, Liu Z, Zhang X, Zhang L, Jin X. Association between urine retinol-binding protein levels and nonalcoholic fatty liver disease: A cross-sectional study in Chinese population. J Clin Lab Anal. 2017 Nov 30. doi: 10.1002/jcla.22359. [Epub ahead of print] PubMed PMID: 29194759.
7: Shi Y, Obert E, Rahman B, Rohrer B, Lobo GP. The Retinol Binding Protein Receptor 2 (Rbpr2) is required for Photoreceptor Outer Segment Morphogenesis and Visual Function in Zebrafish. Sci Rep. 2017 Nov 24;7(1):16207. doi: 10.1038/s41598-017-16498-9. PubMed PMID: 29176573; PubMed Central PMCID: PMC5701214.
8: Barffour MA, Schulze KJ, Coles CL, Chileshe J, Kalungwana N, Arguello M, Siamusantu W, Moss WJ, West KP Jr, Palmer AC. Comparability of Inflammation-Adjusted Vitamin A Deficiency Estimates and Variance in Retinol Explained by C-Reactive Protein and α(1)-Acid Glycoprotein during Low and High Malaria Transmission Seasons in Rural Zambian Children. Am J Trop Med Hyg. 2017 Nov 20. doi: 10.4269/ajtmh.17-0130. [Epub ahead of print] PubMed PMID: 29165226.
9: Facchini G, Ignarro RS, Rodrigues-Silva E, Vieira AS, Lopes-Cendes I, Castilho RF, Rogerio F. Toxic effects of phytol and retinol on human glioblastoma cells are associated with modulation of cholesterol and fatty acid biosynthetic pathways. J Neurooncol. 2017 Nov 20. doi: 10.1007/s11060-017-2672-9. [Epub ahead of print] PubMed PMID: 29159775.
10: Martínez-Herrera M, Silvestre FJ, Silvestre-Rangil J, López-Domènech S, Bañuls C, Rocha M. Levels of serum retinol binding protein 4 before and after non-surgical periodontal treatment in lean and obese subjects: an interventional study. J Clin Periodontol. 2017 Nov 18. doi: 10.1111/jcpe.12840. [Epub ahead of print] PubMed PMID: 29150947.
11: Parker WA, Mchiza ZJ, Sewpaul R, Job N, Chola L, Sithole M, Labadarios D. The impact of sociodemography, diet, and body size on serum retinol in women 16-35 years of age: SANHANES-1. Ann N Y Acad Sci. 2017 Nov 10. doi: 10.1111/nyas.13504. [Epub ahead of print] PubMed PMID: 29125179.
12: Klisić A, Kavarić N, Bjelaković B, Soldatović I, Martinović M, Kotur-Stevuljević J. THE ASSOCIATION BETWEEN RETINOL-BINDING PROTEIN 4 AND CARDIOVASCULAR RISK SCORE IS MEDIATED BY WAIST CIRCUMFERENCE IN OVERWEIGHT/OBESE ADOLESCENT GIRLS. Acta Clin Croat. 2017 Mar;56(1):92-8. PubMed PMID: 29120147.
13: Tabak O, Simsek G, Erdenen F, Sozer V, Hasoglu T, Gelisgen R, Altunoglu E, Muderrisoglu C, Senyigit A, Uzun H. The relationship between circulating irisin, retinol binding protein-4, adiponectin and inflammatory mediators in patients with metabolic syndrome. Arch Endocrinol Metab. 2017 Sep 18:0. doi: 10.1590/2359-3997000000289. [Epub ahead of print] PubMed PMID: 28977161.
14: Chen C, Adler L 4th, Goletz P, Gonzalez-Fernandez F, Thompson DA, Koutalos Y. Interphotoreceptor retinoid-binding protein removes all-trans-retinol and retinal from rod outer segments, preventing lipofuscin precursor formation. J Biol Chem. 2017 Nov 24;292(47):19356-19365. doi: 10.1074/jbc.M117.795187. Epub 2017 Sep 28. PubMed PMID: 28972139; PubMed Central PMCID: PMC5702674.
15: Yokote H, Kamata T, Toru S, Sanjo N, Yokota T. Serum retinol levels are associated with brain volume loss in patients with multiple sclerosis. Mult Scler J Exp Transl Clin. 2017 Sep 11;3(3):2055217317729688. doi: 10.1177/2055217317729688. eCollection 2017 Jul-Sep. PubMed PMID: 28932409; PubMed Central PMCID: PMC5598802.
16: Zhou Z, Chen H, Ju H, Sun M. Circulating retinol binding protein 4 levels in nonalcoholic fatty liver disease: a systematic review and meta-analysis. Lipids Health Dis. 2017 Sep 20;16(1):180. doi: 10.1186/s12944-017-0566-7. Review. PubMed PMID: 28931435; PubMed Central PMCID: PMC5607593.
17: Pisprasert V, Shantavasinkul PC, Rattanachaiwong S, Lepananon T, Komindr S. Moderately high-protein enteral formula improved retinol-binding protein in tube-fed patients: A multicentre open study. Nutr Health. 2017 Sep;23(3):203-209. doi: 10.1177/0260106017729959. PubMed PMID: 28929948.
18: Pang XY, Wang S, Jurczak MJ, Shulman GI, Moise AR. Retinol saturase modulates lipid metabolism and the production of reactive oxygen species. Arch Biochem Biophys. 2017 Nov 1;633:93-102. doi: 10.1016/j.abb.2017.09.009. Epub 2017 Sep 18. PubMed PMID: 28927883; PubMed Central PMCID: PMC5659944.
19: Woll AW, Quelle FW, Sigmund CD. PPARγ and retinol binding protein 7 form a regulatory hub promoting antioxidant properties of the endothelium. Physiol Genomics. 2017 Nov 1;49(11):653-658. doi: 10.1152/physiolgenomics.00055.2017. Epub 2017 Sep 15. Review. PubMed PMID: 28916634.
20: Rist PM, Jiménez MC, Tworoger SS, Hu FB, Manson JE, Sun Q, Rexrode KM. Plasma Retinol-Binding Protein 4 Levels and the Risk of Ischemic Stroke among Women. J Stroke Cerebrovasc Dis. 2018 Jan;27(1):68-75. doi: 10.1016/j.jstrokecerebrovasdis.2017.08.003. Epub 2017 Sep 6. PubMed PMID: 28888344; PubMed Central PMCID: PMC5725257.

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